1,5-Dichlorohexane

描述

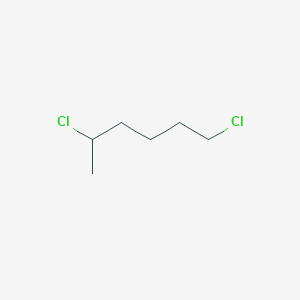

Structure

3D Structure

属性

IUPAC Name |

1,5-dichlorohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDMWHORPPOABH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1,5-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dichlorohexane is a halogenated alkane with the chemical formula C₆H₁₂Cl₂. As a difunctional alkyl halide, it serves as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions. Its two chlorine atoms, separated by a five-carbon chain, allow for its use in cyclization reactions to form six-membered rings or in polymerization processes. Understanding the chemical and physical properties of this compound is crucial for its effective application in research and development, including in the synthesis of novel pharmaceutical compounds and other complex organic molecules. This guide provides a comprehensive overview of its known properties, relevant experimental protocols, and a representative synthetic workflow.

Chemical and Physical Properties

Direct experimental data for the physical properties of this compound are not extensively reported in readily available literature. However, computed properties from reliable databases provide valuable estimates. For comparative purposes, the experimental properties of the closely related isomers, 1,6-dichlorohexane (B1210651) and 2,5-dichlorohexane, are also presented.

Table 1: Chemical and Physical Properties of Dichlorohexane Isomers

| Property | This compound | 1,6-Dichlorohexane | 2,5-Dichlorohexane |

| CAS Number | 54305-90-7[1] | 2163-00-0[2] | 13275-18-8[3] |

| Molecular Formula | C₆H₁₂Cl₂[4][5] | C₆H₁₂Cl₂[2] | C₆H₁₂Cl₂[3] |

| Molecular Weight | 155.06 g/mol [4] | 155.062 g/mol [2] | 155.065 g/mol |

| Appearance | Clear Liquid[5] | Colorless liquid[6] | - |

| Boiling Point | (Computed) | 208 °C[2] | 166.7 °C at 760 mmHg[3] |

| Melting Point | (Computed) | -13 °C[2] | -48.02 °C (estimate)[3] |

| Density | (Computed) | 1.068 g/mL at 25 °C[7] | 1.026 g/cm³[3] |

| Refractive Index | (Computed) | 1.4558-1.4578[2] | 1.4294 (estimate)[3] |

| Solubility | Sparingly soluble in water[8][9] | Sparingly soluble in water[8][9] | Sparingly soluble in water[8][9] |

| Vapor Pressure | (Computed) | 0.385 mmHg at 25°C[2] | 2.33 mmHg at 25°C[3] |

| Flash Point | (Computed) | 165 °F (73.9 °C)[2] | 52.5 °C[3] |

| LogP (Octanol/Water Partition Coefficient) | 2.9 (Computed)[4] | 3.02440 | 3.02120 |

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of key physical properties and a representative synthesis method.

Determination of Boiling Point (Micro-Scale Method)

This method is suitable for determining the boiling point of a small volume of liquid.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., Mel-Temp)

-

Thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Sample of the liquid

Procedure:

-

A small amount of the liquid (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

-

As the apparatus cools, the bubbling will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Thermometer

-

Sample of the liquid

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

-

A known volume of the liquid is carefully transferred into the graduated cylinder or pycnometer. The volume should be read from the bottom of the meniscus.

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated using the formula: Density = Mass / Volume.

-

The temperature at which the measurement was taken should be recorded, as density is temperature-dependent.

Synthesis of Dichloroalkanes from Diols

A general and effective method for the synthesis of dichloroalkanes is the reaction of the corresponding diol with a chlorinating agent, such as thionyl chloride or concentrated hydrochloric acid. The following is a representative procedure adapted from the synthesis of 1,6-dichlorohexane from 1,6-hexanediol, which can be conceptually applied to the synthesis of this compound from 1,5-hexanediol.[10]

Reaction: HO-(CH₂)₅-OH + 2 HCl → Cl-(CH₂)₅-Cl + 2 H₂O

Materials:

-

1,5-Hexanediol

-

Concentrated Hydrochloric Acid

-

Catalyst (e.g., ammonium (B1175870) chloride)[10]

-

Reaction flask with a reflux condenser and an oil-water separator

-

Heating mantle

-

Stirring apparatus

Procedure:

-

To a reaction flask equipped with a reflux condenser and an oil-water separator, add water, a catalytic amount of ammonium chloride, and 1,5-hexanediol.[10]

-

The mixture is stirred and heated to approximately 50 °C.

-

Concentrated hydrochloric acid or hydrogen chloride gas is introduced into the reaction mixture.

-

The temperature is raised to initiate reflux, and the reaction is allowed to proceed for several hours.[10]

-

As the reaction progresses, the organic product, this compound, will separate from the aqueous layer and can be collected using the oil-water separator.

-

The collected organic layer is then washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The final product is purified by distillation to yield pure this compound.

Visualizations

Synthesis and Purification Workflow for a Dichloroalkane

The following diagram illustrates the general experimental workflow for the synthesis of a dichloroalkane from its corresponding diol, followed by purification.

Caption: General workflow for the synthesis and purification of a dichloroalkane.

References

- 1. Hexane, 1,5-dichloro- [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C6H12Cl2 | CID 521495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 1,6-Dichlorohexane | C6H12Cl2 | CID 16551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,6-Dichlorohexane | 2163-00-0 [chemicalbook.com]

- 8. testbook.com [testbook.com]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. CN112341309B - Preparation method of dichloroalkane - Google Patents [patents.google.com]

Synthesis of 1,5-Dichlorohexane: A Technical Guide

Introduction

1,5-Dichlorohexane is a halogenated aliphatic hydrocarbon with applications as a building block in organic synthesis and for the preparation of various specialty chemicals. Its bifunctional nature, with reactive chlorine atoms at the 1 and 5 positions, allows for the construction of more complex molecules, including polymers and heterocyclic compounds. This technical guide provides an in-depth overview of the synthesis of this compound, addressing the challenges of direct synthesis from hexane (B92381) and detailing a viable and efficient method from a functionalized precursor. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The Challenge of Direct Synthesis: Free-Radical Chlorination of Hexane

The direct conversion of hexane to this compound via free-radical halogenation is not a synthetically viable method. This approach is fundamentally limited by a lack of selectivity, which results in a complex mixture of products that are difficult and costly to separate.

Halogenation of alkanes proceeds through a free-radical chain mechanism, which involves initiation, propagation, and termination steps. The reaction is typically initiated by UV light or heat, which cleaves the halogen-halogen bond to form reactive halogen radicals. These radicals then abstract hydrogen atoms from the alkane, generating an alkyl radical. This alkyl radical subsequently reacts with a halogen molecule to form the haloalkane and a new halogen radical, continuing the chain.

In the case of hexane, there are three distinct types of hydrogen atoms: primary (on C1 and C6), secondary (on C2 and C5), and other secondary (on C3 and C4). The stability of the intermediate alkyl radical follows the order: tertiary > secondary > primary. While chlorine radicals are highly reactive and exhibit only a slight preference for abstracting secondary over primary hydrogens, the statistical abundance of primary hydrogens and the presence of multiple secondary positions lead to a mixture of monochlorinated isomers (1-chlorohexane, 2-chlorohexane, and 3-chlorohexane).

Furthermore, the initial monochlorinated products can undergo subsequent chlorination, leading to the formation of various dichlorinated, trichlorinated, and higher halogenated alkanes. This over-halogenation further complicates the product mixture, making the isolation of a specific isomer like this compound exceptionally difficult and resulting in very poor yields.

Figure 1. Unselective Free-Radical Chlorination of Hexane.

Viable Synthetic Route: Dichlorination of 1,5-Hexanediol (B1582509)

A more practical and efficient approach for the synthesis of this compound involves the substitution of the hydroxyl groups of 1,5-hexanediol. This method offers high selectivity and yield by targeting the specific functional groups of the starting material. A common and effective method is the reaction of the diol with a chlorinating agent such as thionyl chloride (SOCl₂) or by bubbling hydrogen chloride (HCl) gas through the diol in the presence of a catalyst.

The following protocol is adapted from a general method for the conversion of diols to dichloroalkanes using hydrogen chloride gas.[1]

Figure 2. Synthesis of this compound from 1,5-Hexanediol.

Experimental Protocols

This section details the experimental procedure for the synthesis of this compound from 1,5-hexanediol.

Materials and Equipment:

-

1,5-Hexanediol

-

Ammonium Chloride (NH₄Cl)

-

Hydrogen Chloride (HCl) gas

-

Deionized Water

-

1000 mL three-necked round-bottom flask

-

Condenser

-

Oil-water separator (Dean-Stark apparatus)

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup:

-

To a 1000 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, oil-water separator, and a gas inlet tube, add 1,5-hexanediol (e.g., 1 mole equivalent).

-

Add deionized water (approx. 400 g per 500 g of diol) and ammonium chloride (1-1.6% of the diol's weight) to the flask.[1]

-

-

Reaction Execution:

-

Begin stirring the mixture and heat it to 50-60°C using a heating mantle.[1]

-

Start bubbling hydrogen chloride gas through the reaction mixture via the gas inlet tube.

-

The initially clear solution will turn milky white as the reaction proceeds.

-

Continue the introduction of HCl gas and increase the temperature to 110°C to initiate reflux.[1]

-

Maintain the reflux for 3-5 hours. During this time, the product, this compound, will collect as an upper organic layer in the oil-water separator.[1]

-

-

Work-up and Purification:

-

After the reaction is complete, allow the apparatus to cool to room temperature.

-

Carefully collect the upper organic layer (the crude this compound) from the oil-water separator.[1] The lower aqueous phase, containing the catalyst and unreacted HCl, can be reused in subsequent batches.[1]

-

Transfer the crude product to a separatory funnel and wash it with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter to remove the drying agent.

-

The purified this compound can be obtained by fractional distillation under reduced pressure.

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of a dichloroalkane based on the analogous synthesis of 1,6-dichlorohexane (B1210651) from 1,6-hexanediol, which is expected to be very similar for the 1,5-isomer.[1][2]

| Parameter | Value | Reference |

| Starting Material | 1,5-Hexanediol | - |

| Reagents | Hydrogen Chloride (gas), Ammonium Chloride | [1] |

| Solvent | Water | [1] |

| Molar Ratio (Diol:HCl) | 1 : 2.5 | [2] |

| Reaction Temperature | 50 - 110°C | [1][2] |

| Reaction Time | 3 - 5 hours | [1] |

| Reported Yield | ~96% (for 1,6-dichlorohexane) | [2] |

| Reported Purity | >99% (by HPLC for 1,6-dichlorohexane) | [2] |

Conclusion

While the direct synthesis of this compound from hexane is impractical due to the inherent lack of selectivity in free-radical halogenation, a highly efficient and selective method is available through the dichlorination of 1,5-hexanediol. The use of hydrogen chloride gas with a catalyst provides a high-yield route to the target compound. This guide provides the necessary theoretical background and a detailed experimental protocol for researchers and professionals to successfully synthesize this compound in a laboratory setting.

References

Spectroscopic Data of 1,5-Dichlorohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,5-dichlorohexane, a halogenated hydrocarbon of interest in various chemical syntheses. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| a | 4.10 | Sextet | 6.3 | 1H | H-5 |

| b | 3.54 | Triplet | 6.7 | 2H | H-1 |

| c | 1.88 - 1.75 | Multiplet | - | 2H | H-2 |

| d | 1.75 - 1.65 | Multiplet | - | 2H | H-4 |

| e | 1.58 | Doublet | 6.3 | 3H | H-6 (CH₃) |

| f | 1.55 - 1.45 | Multiplet | - | 2H | H-3 |

Structure and Proton Assignments:

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 55.9 | C-5 |

| 45.1 | C-1 |

| 38.3 | C-4 |

| 32.5 | C-2 |

| 26.5 | C-3 |

| 25.9 | C-6 (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965, 2935, 2870 | Strong | C-H stretching (alkane) |

| 1450, 1380 | Medium | C-H bending (alkane) |

| 725 | Strong | C-Cl stretching |

| 650 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound was obtained using electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 154, 156, 158 | < 1, < 1, < 0.1 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks) |

| 119, 121 | 10, 3 | [M - Cl]⁺ |

| 93, 95 | 25, 8 | [C₅H₁₀Cl]⁺ |

| 83 | 15 | [C₆H₁₁]⁺ |

| 69 | 100 | [C₅H₉]⁺ (Base Peak) |

| 55 | 85 | [C₄H₇]⁺ |

| 41 | 70 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 90 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0 ppm

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition:

-

Spectrometer: 22.5 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: 512-1024

-

Relaxation Delay: 2-5 seconds

ATR-FTIR Spectroscopy Protocol

Sample Preparation:

-

A small drop of neat this compound is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared Spectrometer

-

Accessory: ATR with a diamond or zinc selenide (B1212193) crystal

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Introduction:

-

A small amount of this compound is introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

Data Acquisition:

-

Ionization Method: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or magnetic sector

-

Scan Range: m/z 30 - 200

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

Caption: Information Derived from ¹H and ¹³C NMR Spectroscopy.

Caption: Proposed Mass Spectrometry Fragmentation Pathway of this compound.

Reactivity of C-Cl Bonds in 1,5-Dichlorohexane: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the carbon-chlorine (C-Cl) bonds in 1,5-dichlorohexane. The presence of two terminal chloro- substituents on a flexible five-carbon chain dictates a unique and complex reactivity profile, primarily governed by a competition between intermolecular and intramolecular reaction pathways. This document outlines the core chemical principles, presents detailed experimental protocols for key transformations, and summarizes the expected influence of various reaction parameters. The content is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who utilize bifunctional electrophiles in the construction of complex molecular architectures.

Introduction: Structural and Electronic Profile

This compound is an α,ω-dichloroalkane featuring a primary and a secondary C-Cl bond. The carbon-chlorine bond is polar covalent, with the carbon atom bearing a partial positive charge (δ+) and the chlorine a partial negative charge (δ-). This polarization renders the carbon atoms electrophilic and susceptible to attack by nucleophiles. The key feature of this compound is that the two reactive centers are separated by a three-carbon tether, which is conformationally flexible. This separation is ideal for the formation of a six-membered ring via intramolecular cyclization, a pathway that often dominates its chemistry.

The reactivity of this compound is primarily characterized by the following competing pathways:

-

Intramolecular Nucleophilic Substitution (Cyclization): One terminus of a nucleophile attacks one electrophilic carbon, and then the other terminus of the same nucleophile attacks the remaining electrophilic carbon, or more commonly, a nucleophile attacks one center, followed by an intramolecular attack to form a cyclic product. In the case of primary amines, this leads to the formation of N-substituted piperidines, a prevalent heterocyclic motif in pharmaceuticals.

-

Intermolecular Nucleophilic Substitution (SN2): Two separate nucleophiles displace the two chloride leaving groups, leading to a linear, disubstituted hexane (B92381) derivative.

-

Elimination (E2): In the presence of a strong, sterically hindered base, elimination of HCl can occur to form chloro-hexene isomers.

The preferred reaction pathway is highly dependent on reaction conditions, including the nature of the nucleophile, solvent, temperature, and concentration.

Competing Reaction Pathways

The principal challenge and synthetic opportunity in the chemistry of this compound is controlling the competition between intramolecular cyclization and intermolecular substitution.

Intramolecular Cyclization

With bifunctional nucleophiles or nucleophiles that can undergo a subsequent intramolecular reaction (e.g., primary amines, sulfide (B99878) ions), the formation of a six-membered ring is often thermodynamically and kinetically favored. The reaction with a primary amine (R-NH₂), for instance, proceeds via an initial intermolecular SN2 reaction to form a secondary amine intermediate. This intermediate is then perfectly poised for a rapid intramolecular SN2 reaction to close the ring, forming a stable, N-substituted piperidinium (B107235) salt, which is then deprotonated.

Intermolecular Substitution

To favor the formation of a linear, disubstituted product, conditions must be chosen to suppress the intramolecular pathway. This is typically achieved by using a high concentration of a strong, monofunctional nucleophile. High concentrations increase the probability of a second intermolecular collision occurring before the intermediate has time to cyclize.

The interplay between these pathways is a classic example of kinetic versus thermodynamic control and the principle of effective molarity.

Quantitative Reactivity Data (Theoretical & Analog-Based)

Table 1: Influence of Nucleophile on Reaction Outcome

| Nucleophile (Example) | Type | Expected Primary Product | Rationale |

| Benzylamine (B48309) (C₆H₅CH₂NH₂) | Primary Amine | N-Benzylpiperidine | Initial intermolecular SN2 followed by rapid intramolecular cyclization. |

| Sodium Sulfide (Na₂S) | Bifunctional | Thiane (Tetrahydrothiopyran) | Acts as a soft, bifunctional nucleophile ideal for cyclization. |

| Sodium Hydroxide (NaOH) | Strong, Hard | Mixture: 5-chlorohexan-1-ol, Hexane-1,5-diol, Tetrahydropyran | Competition between substitution and elimination. Tetrahydropyran formation is possible via the Williamson ether synthesis pathway. |

| Sodium Cyanide (NaCN) | Strong, Soft | 1,5-Dicyanohexane | High concentration of a monofunctional nucleophile favors the intermolecular pathway. |

Table 2: Influence of Reaction Conditions

| Parameter | Condition | Favored Pathway | Rationale |

| Concentration | High concentration of substrate & nucleophile | Intermolecular | Increases the rate of bimolecular collisions relative to the unimolecular cyclization. |

| Low concentration (High dilution) | Intramolecular | Reduces the probability of intermolecular reactions, allowing the intramolecular pathway to dominate. | |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Both (SN2 favored) | Stabilizes the polar transition state of SN2 reactions, increasing overall rates. |

| Polar Protic (e.g., Ethanol, Water) | Intermolecular | Solvates the nucleophile, reducing its reactivity slightly but can facilitate SN1-type character at the secondary carbon. | |

| Temperature | High Temperature | Elimination & Intermolecular | Provides energy to overcome activation barriers for all pathways; can favor elimination if a strong base is present. |

| Low Temperature | Substitution (Intramolecular) | Favors the pathway with the lower activation energy, often the entropically favored cyclization. |

Experimental Protocols

The following protocols are representative examples for the synthesis of key products derived from this compound.

Protocol: Synthesis of N-Benzylpiperidine (Intramolecular Cyclization)

Objective: To synthesize N-benzylpiperidine via the reaction of this compound with benzylamine, demonstrating the intramolecular cyclization pathway.

Reagents:

-

This compound (1.0 eq)

-

Benzylamine (2.5 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Acetonitrile (CH₃CN) (solvent)

-

Diethyl ether (for extraction)

-

Saturated aq. Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add potassium carbonate (3.0 eq) and acetonitrile.

-

Add benzylamine (2.5 eq) to the suspension.

-

Add this compound (1.0 eq) dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Resuspend the residue in diethyl ether and wash sequentially with saturated aq. NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-benzylpiperidine via flash column chromatography or vacuum distillation.

Conclusion

The reactivity of the C-Cl bonds in this compound is a nuanced subject, dominated by the competition between intramolecular cyclization and intermolecular substitution. While the primary and secondary chlorine atoms exhibit typical reactivity for alkyl halides, their placement within the molecule allows for the preferential formation of six-membered rings, particularly piperidine (B6355638) and its analogs. A thorough understanding of reaction kinetics and the influence of nucleophile choice, concentration, and solvent is paramount for directing the reaction toward a desired cyclic or linear product. This guide provides the foundational principles and practical starting points for researchers to exploit the synthetic potential of this versatile bifunctional building block.

An In-depth Technical Guide to the Stereoisomers of 1,5-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stereoisomers of 1,5-dichlorohexane, a molecule of interest in various chemical syntheses. This document outlines the structural features leading to stereoisomerism, presents key physicochemical data, and details plausible experimental protocols for the synthesis and separation of its enantiomers. The information herein is intended to support research and development activities where the specific stereochemistry of this compound is a critical consideration.

Stereoisomerism of this compound

This compound possesses a single chiral center at the carbon atom in the fifth position (C5). A carbon atom is considered a chiral center when it is bonded to four different substituent groups. In the case of this compound, the C5 atom is attached to:

-

A hydrogen atom (-H)

-

A chlorine atom (-Cl)

-

A methyl group (-CH3)

-

A chlorobutyl group (-CH2CH2CH2CH2Cl)

Due to the presence of this single stereocenter, this compound can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[1] These two isomers are designated as (R)-1,5-dichlorohexane and (S)-1,5-dichlorohexane based on the Cahn-Ingold-Prelog priority rules.

The (R) and (S) nomenclature describes the absolute configuration of the chiral center. These enantiomers exhibit identical physical properties such as boiling point, melting point, and density. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity.[1] A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive.

Physicochemical Data

| Property | This compound (Racemic) | (R)-1,5-dichlorohexane | (S)-1,5-dichlorohexane |

| Molecular Formula | C₆H₁₂Cl₂[2] | C₆H₁₂Cl₂[3] | C₆H₁₂Cl₂ |

| Molecular Weight | 155.07 g/mol [2] | 155.07 g/mol [3] | 155.07 g/mol |

| Boiling Point | Not available | Not available | Not available |

| Melting Point | Not available | Not available | Not available |

| Density | Not available | Not available | Not available |

| Optical Rotation | 0° (optically inactive) | Predicted to be equal and opposite to the (S)-enantiomer | Predicted to be equal and opposite to the (R)-enantiomer |

| CAS Number | 54305-90-7[2] | 642161-53-5[3] | Not available |

It is important to note that enantiomers have identical physical properties except for the direction in which they rotate plane-polarized light.[1] Therefore, properties like boiling point, melting point, and density are expected to be the same for both (R)- and (S)-1,5-dichlorohexane.

Experimental Protocols

Due to the absence of specific literature detailing the synthesis and separation of this compound enantiomers, the following protocols are based on general and established methodologies for similar compounds.

Synthesis of Racemic this compound

A plausible route for the synthesis of racemic this compound is the hydrochlorination of 5-chloro-1-hexene. This reaction proceeds via a carbocation intermediate, which can be attacked by the chloride ion from either face with equal probability, leading to a racemic mixture of the product.

Materials:

-

5-chloro-1-hexene

-

Hydrogen chloride (gas or in a suitable solvent like diethyl ether)

-

Anhydrous diethyl ether (as solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 5-chloro-1-hexene in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the solution in an ice bath.

-

Bubble hydrogen chloride gas through the solution with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, stop the flow of HCl and allow the mixture to warm to room temperature.

-

Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize any excess acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator to obtain crude racemic this compound.

-

Purify the product by fractional distillation under reduced pressure.

Chiral Separation of Enantiomers

The separation of the racemic mixture of this compound into its individual enantiomers can be achieved through chiral chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Materials and Equipment:

-

Racemic this compound

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral column (e.g., a column with a cellulose- or amylose-based CSP)

-

Mobile phase (e.g., a mixture of hexane (B92381) and isopropanol)

-

Fraction collector

Procedure:

-

Dissolve the racemic this compound in the mobile phase.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks on the chiral HPLC column.

-

Inject the racemic mixture onto the column.

-

Monitor the elution of the enantiomers using the UV detector.

-

Collect the fractions corresponding to each enantiomeric peak separately using a fraction collector.

-

Combine the fractions for each enantiomer and remove the solvent to obtain the purified (R)- and (S)-1,5-dichlorohexane.

-

Analyze the optical purity of each separated enantiomer using analytical chiral HPLC and determine their specific rotation using a polarimeter.

Visualization of Stereoisomers

The relationship between the enantiomers of this compound can be visualized as a simple logical flow.

Caption: Relationship between racemic this compound and its R and S enantiomers.

This guide provides a foundational understanding of the stereochemistry of this compound. For specific applications, further experimental validation of the proposed protocols and detailed characterization of the separated enantiomers are recommended.

References

In-Depth Technical Guide: Safety and Handling of 1,5-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. The information provided is based on available data and general safety principles for hazardous chemicals. Due to a lack of comprehensive toxicological data for 1,5-dichlorohexane, this substance should be handled with extreme caution, assuming high toxicity. Always consult the most recent Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory safety protocols.

Introduction

This compound (CAS No. 54305-90-7) is a chlorinated hydrocarbon used as a research chemical and building block in organic synthesis.[1] As with many halogenated organic compounds, it is crucial to have a thorough understanding of its potential hazards and to implement rigorous safety and handling precautions to minimize exposure risks for laboratory personnel. This guide provides a comprehensive overview of the known properties, safety protocols, and handling procedures for this compound.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. It is important to note that much of this data is computed and should be used as a reference with this in mind.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂Cl₂ | [1][2][3] |

| Molecular Weight | 155.07 g/mol | [1][2][3] |

| Appearance | Clear Liquid | [1] |

| Purity | ≥95% - ≥98% | [1][2] |

| XLogP3-AA | 2.9 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 0 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Exact Mass | 154.0316058 Da | [3] |

| Monoisotopic Mass | 154.0316058 Da | [3] |

| Topological Polar Surface Area | 0 Ų | [3] |

| Heavy Atom Count | 8 | [3] |

Hazard Identification and GHS Classification

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Due to the lack of comprehensive toxicological data, it is prudent to handle this compound as a substance with high acute and chronic toxicity potential.

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Category | Item | Specifications |

| Eye Protection | Safety Goggles | Must provide lateral protection and comply with EN166 standards. |

| Face Protection | Face Shield | To be worn in addition to safety goggles, especially when there is a risk of splashing. |

| Hand Protection | Chemical-Resistant Gloves | Use gloves made of PVC, neoprene, or nitrile (Type EN374). A protective index of 6, indicating a permeation time of over 480 minutes and a thickness of more than 0.3mm, is recommended. Gloves should be inspected for wear, cracks, or contamination before each use and replaced as needed. |

| Body Protection | Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact. For larger quantities or in case of a high risk of splashing, a chemical-resistant apron or suit is recommended. |

| Respiratory Protection | Fume Hood or Respirator | All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If the concentration of airborne chemicals exceeds exposure limits, appropriate respiratory protection must be used. |

First Aid Measures

In the event of exposure to this compound, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately. |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the integrity of the chemical.

Handling

-

Avoid contact with skin, eyes, and personal clothing.

-

Wash hands thoroughly after handling.

-

Avoid breathing fumes.

-

Use only with adequate ventilation, preferably in a chemical fume hood.

-

Wear suitable protective clothing, gloves, and eye/face protection.

Storage

-

Store in a well-ventilated place.

-

Keep the container tightly closed.

-

Store locked up.

-

Store in a cool, dry area away from incompatible substances.

-

Incompatible materials include strong oxidizing agents and strong bases.

Spill and Fire Response

Spill Response

In the event of a spill, follow a pre-planned emergency procedure.

Fire Response

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.

-

Specific Hazards: Irritating and toxic fumes and gases, including hydrogen chloride and carbon monoxide, may be generated during a fire.

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocol: Safe Weighing and Dilution of this compound

This protocol outlines a general procedure for safely handling and preparing a solution of this compound.

Objective: To accurately weigh a specific mass of this compound and dilute it to a target concentration in a suitable solvent.

Materials:

-

This compound

-

Appropriate solvent (e.g., anhydrous dichloromethane)

-

Analytical balance

-

Glass vials with PTFE-lined caps

-

Volumetric flasks

-

Pipettes and pipette bulbs

-

Beakers

-

Spatula

-

Waste container for halogenated organic waste

Personal Protective Equipment (PPE):

-

Safety goggles and face shield

-

Chemical-resistant gloves (nitrile or neoprene)

-

Lab coat

-

Work conducted in a certified chemical fume hood

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Gather all necessary glassware and equipment.

-

Label all vials and flasks clearly.

-

Place a container of absorbent material and a designated halogenated waste container inside the fume hood.

-

-

Weighing:

-

Place a clean, empty vial with its cap on the analytical balance and tare.

-

Remove the vial from the balance.

-

Inside the fume hood, carefully transfer the desired amount of this compound into the vial using a clean pipette.

-

Securely cap the vial.

-

Wipe the exterior of the vial with a cloth lightly dampened with a suitable solvent (e.g., ethanol) to remove any external contamination.

-

Place the capped vial back on the analytical balance to obtain the precise mass.

-

-

Dilution:

-

Inside the fume hood, carefully uncap the vial containing the this compound.

-

Using a clean pipette, transfer the appropriate volume of the chosen solvent into the vial to dissolve the this compound.

-

Gently swirl the vial to ensure complete dissolution.

-

Quantitatively transfer the solution to a volumetric flask of the desired final volume.

-

Rinse the vial with a small amount of the solvent and add the rinsing to the volumetric flask. Repeat this step two more times to ensure a complete transfer.

-

Add the solvent to the volumetric flask up to the calibration mark.

-

Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

-

-

Cleanup:

-

All disposable materials that have come into contact with this compound (e.g., pipette tips, wipes) must be placed in the designated halogenated waste container.

-

Clean all glassware thoroughly.

-

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Dispose of contents and container to an approved waste disposal plant.

-

Do not let the product enter drains, other waterways, or soil.

-

Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Conclusion

References

A Technical Guide to the Commercial Availability and Purity of 1,5-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 1,5-dichlorohexane (CAS No: 54305-90-7), focusing on its commercial availability, typical purity levels, and the analytical and purification methods relevant to its use in a research and development setting.

Commercial Availability

This compound is a readily available chemical intermediate offered by several major suppliers. It is typically sold in quantities ranging from milligrams to kilograms, catering to both laboratory-scale research and larger development projects. While it is a standard reagent, stock levels and available quantities can vary between suppliers.

The table below summarizes the availability of this compound from a selection of commercial vendors. Researchers should note that this information is subject to change and should always be confirmed with the supplier.

| Supplier | CAS Number | Stated Purity | Available Quantities |

| ChemScene | 54305-90-7 | ≥98%[1] | Varies |

| Key Organics | 54305-90-7 | >95%[2] | 100 mg, 0.25 g, 1 g[2] |

| CP Lab Safety | 54305-90-7 | 95%[3] | 250 mg[3] |

| CymitQuimica | 54305-90-7 | Min. 95%[4] | Varies |

| Clearsynth | 54305-90-7 | Not specified | Varies[5] |

| Sapphire Bioscience | 54305-90-7 | Not specified | Varies[6] |

Purity and Common Impurities

The purity of commercially available this compound is critical for its application in synthesis, as impurities can lead to undesirable side reactions and complicate downstream processes.[7] The most common purity grades offered are between 95% and 98%.

Potential impurities can stem from the synthetic route used for its manufacture. Common methods for preparing haloalkanes include the free-radical halogenation of alkanes or the conversion of alcohols.[8][9]

-

Isomeric Impurities : The free-radical halogenation process can produce a mixture of positional isomers (e.g., 1,2-, 1,3-, 1,4-, 1,6-dichlorohexane), which can be difficult to separate due to similar boiling points.[10]

-

Residual Starting Materials : If synthesized from the corresponding diol (1,5-hexanediol), residual starting material or partially reacted intermediates (e.g., 1-chloro-5-hexanol) may be present.

-

Byproducts of Synthesis : Side reactions during synthesis from alcohols can generate impurities like ethers.[11]

The primary analytical method for assessing the purity of volatile compounds like this compound is Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) for definitive identification of impurities.[7][12]

Workflow for Purity Verification and Use

For applications requiring high-purity material, it is standard practice for researchers to verify the purity of commercially sourced reagents before use. The following diagram illustrates a typical workflow.

Caption: Logical workflow for the procurement, analysis, and potential purification of this compound.

Experimental Protocols

4.1. Protocol for Purity Analysis via GC-MS

This protocol provides a standard method for analyzing the purity of this compound, adapted from general procedures for similar halogenated alkanes.[7]

-

Sample Preparation :

-

Prepare a stock solution by dissolving approximately 10 mg of the this compound sample in 1 mL of a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

For quantitative analysis, create a series of working standards by serial dilution to generate a calibration curve.[13]

-

-

Instrumentation and Parameters :

-

System : Gas Chromatograph coupled to a Mass Spectrometer.

-

Column : A non-polar capillary column, such as a DB-1ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[7]

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[7]

-

Inlet Temperature : 250°C.

-

Injection : 1 µL injection volume with a split ratio of 50:1.[7]

-

Oven Temperature Program :

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min up to 280°C.

-

Hold: 5 minutes at 280°C.[7]

-

-

MS Detector : Scan range from m/z 40 to 400.

-

-

Data Analysis :

-

Integrate the peak areas of all detected compounds in the chromatogram.

-

Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks.[13]

-

Identify impurities by comparing their mass spectra against a spectral library (e.g., NIST) and their retention times against known standards.[7]

-

4.2. General Protocol for Purification

If GC-MS analysis reveals unacceptable levels of impurities, a standard acid-base wash followed by distillation can be employed. This procedure is effective for removing acidic byproducts and other water-soluble impurities from haloalkanes.[11][14]

-

Aqueous Wash :

-

Place the impure this compound in a separatory funnel.

-

Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous (upper) layer. This step removes highly polar, water-soluble impurities.

-

-

Neutralization Wash :

-

To the organic layer remaining in the funnel, add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.

-

Shake the funnel, periodically venting to release any CO₂ gas that evolves from the neutralization of acidic impurities.[11][14]

-

Allow the layers to separate and discard the aqueous layer. Repeat until no more gas evolves.

-

-

Drying :

-

Transfer the washed this compound to a clean, dry Erlenmeyer flask.

-

Add a suitable drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Gently swirl the flask and let it stand for 10-15 minutes until the liquid is clear, indicating that water has been removed.

-

-

Fractional Distillation :

-

Decant or filter the dried liquid away from the drying agent into a round-bottom flask suitable for distillation.

-

Set up a fractional distillation apparatus.

-

Heat the flask and collect the fraction that distills at the known boiling point of this compound (approx. 196-198°C at atmospheric pressure, though vacuum distillation is often preferred to lower the boiling point and prevent decomposition).

-

The purity of the collected fraction should be re-assessed by GC-MS.

-

References

- 1. chemscene.com [chemscene.com]

- 2. keyorganics.net [keyorganics.net]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Common Methods of Preparation for Haloalkanes [unacademy.com]

- 9. Preparation of Haloalkane from Alcohol: Methods & Reagents Explained [vedantu.com]

- 10. Preparation of Haloalkanes | Organic Chemistry Tutorial [curlyarrows.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Hexane, 1,5-dichloro- [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Seven-Membered Heterocycles Using 1,5-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of seven-membered nitrogen and sulfur-containing heterocycles, specifically N-substituted azepanes and thiepane (B16028), utilizing 1,5-dichlorohexane as a key starting material. These protocols are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Seven-membered heterocyclic scaffolds, such as azepanes and thiepanes, are important structural motifs in a variety of biologically active compounds and pharmaceuticals. The synthesis of these medium-sized rings can be challenging. One straightforward and classical approach involves the cyclization of linear precursors. This compound, a commercially available and cost-effective bifunctional electrophile, serves as a valuable C6 synthon for the construction of these seven-membered rings through nucleophilic substitution reactions with primary amines and sulfide (B99878) sources.

This document outlines the synthesis of N-benzylazepane and thiepane from this compound, providing detailed experimental procedures, quantitative data, and visual representations of the synthetic workflows.

Synthesis of N-Substituted Azepanes

The reaction of this compound with primary amines provides a direct route to N-substituted azepanes. The reaction proceeds via a tandem nucleophilic substitution, where the primary amine first displaces one chloride to form an N-(5-chloro-1-hexyl)amine intermediate. Subsequent intramolecular cyclization, often promoted by a base, leads to the formation of the seven-membered azepane ring.

Application Note: Synthesis of N-Benzylazepane

This protocol describes the synthesis of N-benzylazepane, a common derivative, by the reaction of this compound with benzylamine (B48309). The use of a base is crucial to neutralize the hydrogen chloride generated during the reaction and to facilitate the final intramolecular cyclization step.

Experimental Protocol: Synthesis of N-Benzylazepane

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of benzylamine (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

-

Add this compound (1.2 equivalents) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford pure N-benzylazepane.

Quantitative Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| This compound | 155.06 | 1.2 | - |

| Benzylamine | 107.15 | 1.0 | - |

| Potassium Carbonate | 138.21 | 2.5 | - |

| N-Benzylazepane | 189.30 | - | 70-80 |

Logical Workflow for N-Benzylazepane Synthesis:

Caption: Workflow for the synthesis of N-benzylazepane.

Synthesis of Sulfur-Containing Heterocycles

This compound can also be employed in the synthesis of seven-membered sulfur-containing heterocycles, such as thiepane. The reaction typically involves a nucleophilic substitution with a sulfide source, where the sulfur nucleophile displaces both chloride ions to form the cyclic thioether.

Application Note: Synthesis of Thiepane

This protocol details the synthesis of the parent thiepane ring system from this compound and sodium sulfide. The reaction is typically carried out in a protic solvent, such as ethanol (B145695), to facilitate the dissolution of the sulfide salt.

Experimental Protocol: Synthesis of Thiepane

Materials:

-

This compound

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (1.1 equivalents) in a mixture of ethanol and water.

-

Add this compound (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and stir for 12-18 hours.

-

Monitor the reaction by GC-MS.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent by distillation at atmospheric pressure due to the volatility of thiepane.

-

Further purification can be achieved by fractional distillation to yield pure thiepane.

Quantitative Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| This compound | 155.06 | 1.0 | - |

| Sodium Sulfide Nonahydrate | 240.18 | 1.1 | - |

| Thiepane | 116.23 | - | 60-75 |

Reaction Pathway for Thiepane Synthesis:

Caption: Reaction pathway for the synthesis of thiepane.

Safety Precautions

-

This compound is a halogenated hydrocarbon and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Benzylamine is a corrosive liquid. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle with care in a fume hood.

-

All reactions should be performed with appropriate safety measures and in accordance with standard laboratory procedures.

These protocols provide a foundation for the synthesis of seven-membered heterocycles using this compound. The reaction conditions can be further optimized to improve yields and purity for specific target molecules. The versatility of this approach allows for the synthesis of a diverse range of N-substituted azepanes by varying the primary amine used in the reaction.

Application Notes and Protocols for Alkylation with 1,5-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for alkylation reactions utilizing 1,5-dichlorohexane. The following procedures are designed for the synthesis of both cyclic and acyclic amine derivatives, which are common structural motifs in pharmaceutical compounds.

Protocol 1: Synthesis of N-Substituted Piperidine (B6355638) via Intramolecular Cyclization

This protocol details the synthesis of a substituted piperidine ring through the intramolecular cyclization of a primary amine with this compound. This method is particularly useful for creating six-membered saturated nitrogen heterocycles.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base (2.5 eq.), such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution.

-

Addition of this compound: Slowly add this compound (1.1 eq.) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.[1] The filtrate should then be concentrated under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.[1]

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-substituted piperidine.

Protocol 2: Intermolecular Dialkylation of a Primary Amine

This protocol describes the intermolecular dialkylation of a primary amine with this compound to form a diamine derivative.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve the primary amine (2.2 eq.) in a suitable solvent such as acetonitrile.

-

Base Addition: Add a suitable base, such as sodium bicarbonate (NaHCO₃) (4.4 eq.), to the solution.

-

Addition of this compound: Add this compound (1.0 eq.) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).[1] Monitor the reaction for the consumption of the starting materials by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture to remove any solids.

-

Extraction: Treat the filtrate with 10% sodium bicarbonate solution and extract with an organic solvent like ether.[2]

-

Drying and Concentration: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.[2]

-

Purification: Purify the crude product by flash column chromatography to isolate the desired dialkylated product.

Data Presentation: Summary of Reaction Conditions

| Parameter | Protocol 1: Intramolecular Cyclization | Protocol 2: Intermolecular Dialkylation |

| Primary Amine (eq.) | 1.0 | 2.2 |

| This compound (eq.) | 1.1 | 1.0 |

| Base | K₂CO₃ or DIPEA (2.5 eq.) | NaHCO₃ (4.4 eq.) |

| Solvent | Acetonitrile or DMF | Acetonitrile |

| Temperature | 80-120 °C (Reflux) | Room Temperature to 60 °C |

| Reaction Time | 12-24 hours | Varies (monitor by TLC/LC-MS) |

Experimental Workflow Diagram

Caption: General experimental workflow for alkylation with this compound.

Safety Precautions

This compound is a chemical that should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Synthesis of 1,6-Diaminohexane from 1,6-Dichlorohexane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Diaminohexane, also known as hexamethylenediamine, is a crucial bifunctional primary amine with significant applications in polymer chemistry and as a building block in organic synthesis.[1][2] Its primary use is in the production of polyamides, most notably Nylon 6,6, through polycondensation with adipic acid.[2] Beyond polymer science, the diamine functionality makes it a valuable precursor for the synthesis of various organic molecules, including ligands, pharmaceuticals, and other specialty chemicals. This document provides detailed application notes and experimental protocols for the synthesis of 1,6-diaminohexane from 1,6-dichlorohexane (B1210651). While the direct amination of 1,6-dichlorohexane is a feasible route, this document also includes a high-yield preparatory step for obtaining the dichloroalkane precursor from 1,6-hexanediol (B165255).

Reaction Principle

The synthesis of 1,6-diaminohexane from 1,6-dichlorohexane is a nucleophilic substitution reaction. The carbon-chlorine bond in 1,6-dichlorohexane is polar, with the carbon atom being electrophilic. Ammonia (B1221849) (NH₃), acting as a nucleophile, attacks the electrophilic carbon, displacing the chloride ion and forming a primary amine. This process occurs at both ends of the hexane (B92381) chain to yield the final diamine product.

The overall reaction can be summarized as follows:

Cl-(CH₂_)-Cl + 4NH₃ → H₂N-(CH₂_)₆-NH₂ + 2NH₄Cl

An excess of ammonia is typically used to favor the formation of the primary diamine and to neutralize the hydrogen chloride byproduct, which forms ammonium (B1175870) chloride.

Applications in Research and Development

1,6-Diaminohexane is a versatile molecule with several applications in research and development:

-

Polymer Synthesis: It is a fundamental monomer for the synthesis of various polyamides and polyurethanes with diverse thermal and mechanical properties.[1][2]

-

Organic Synthesis: The two primary amine groups serve as reactive sites for the construction of more complex molecules, including macrocycles and dendrimers.

-

Drug Development: While not a common drug scaffold itself, its derivatives can be explored for biological activity. The diamine structure can be a key element in designing enzyme inhibitors or receptor ligands.

-

Curing Agent: It is utilized as a curing agent for epoxy resins, contributing to the formation of cross-linked, durable materials.[2]

Experimental Protocols

Protocol 1: Synthesis of 1,6-Dichlorohexane from 1,6-Hexanediol

This protocol describes a high-yield method for preparing the starting material, 1,6-dichlorohexane, from 1,6-hexanediol.[3]

Materials:

-

1,6-Hexanediol

-

Ammonium chloride (NH₄Cl)

-

Hydrogen chloride (HCl) gas

-

Water

-

1000 mL reaction flask with an oil-water separator and condenser

Procedure:

-

To a 1000 mL reaction flask, add 400 g of water, 5 g of ammonium chloride, and 500 g of 1,6-hexanediol.

-

Stir the mixture and raise the temperature to 50°C.

-

Begin bubbling hydrogen chloride gas through the reaction mixture.

-

Continue passing HCl gas as the reaction solution turns from clear to milky white.

-

Increase the temperature of the reaction solution to 110°C to initiate reflux and liquid separation.

-

Continue the reflux for 3 hours. The molar ratio of 1,6-hexanediol to HCl gas should be approximately 1:2.5.

-

During the reaction, the upper oil layer in the oil-water separator is the 1,6-dichlorohexane product, which is separated and collected. The lower aqueous phase is refluxed back into the reaction flask.

-

The collected product can be further purified by distillation if required.

Expected Outcome:

This method has been reported to yield 1,6-dichlorohexane with a purity of 99.6% (by HPLC) and a yield of 96%.[3]

Protocol 2: Synthesis of 1,6-Diaminohexane from 1,6-Dichlorohexane

This protocol is based on the amination of 1,6-dichlorohexane using aqueous ammonia under pressure.

Materials:

-

1,6-Dichlorohexane

-

Aqueous ammonia (e.g., 28-30% solution)

-

High-pressure autoclave reactor

Procedure:

-

Charge the high-pressure autoclave reactor with 1,6-dichlorohexane and an excess of aqueous ammonia. A significant molar excess of ammonia is crucial to maximize the yield of the primary diamine and minimize the formation of secondary and tertiary amine byproducts.

-

Seal the reactor and begin heating to the desired reaction temperature (e.g., 150-200°C). The pressure will increase as the temperature rises.

-

Maintain the reaction at the set temperature for a specified duration (e.g., 2-4 hours), with continuous stirring.

-

After the reaction is complete, cool the reactor to room temperature.

-

Carefully vent any excess pressure.

-

Open the reactor and transfer the reaction mixture to a distillation apparatus.

-

First, distill off the excess ammonia and water.

-

The remaining mixture contains 1,6-diaminohexane, unreacted starting material, and byproducts.

-

Purify the 1,6-diaminohexane by fractional distillation under reduced pressure.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 1,6-Diaminohexane from 1,6-Dichlorohexane

| Parameter | Value | Reference |

| Starting Material | 1,6-Dichlorohexane | |

| Reagent | Aqueous Ammonia | |

| Temperature | 150 - 200 °C | Inferred from general amination procedures |

| Pressure | Autogenous | Inferred from general amination procedures |

| Reaction Time | 2 - 4 hours | Inferred from general amination procedures |

| Reported Yield | Varies significantly with conditions | General chemical knowledge |

Note: Specific yield data for the direct amination of 1,6-dichlorohexane is not widely published in academic literature, with much of the industrial production information being proprietary. The yield is highly dependent on the reaction conditions, particularly the molar ratio of ammonia to the dichloroalkane.

Table 2: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,6-Dichlorohexane | C₆H₁₂Cl₂ | 155.07 | -49 | 204-205 |

| 1,6-Diaminohexane | C₆H₁₆N₂ | 116.21 | 42-45 | 204-205 |

Mandatory Visualizations

Caption: Reaction pathway for the synthesis of 1,6-diaminohexane.

Caption: General experimental workflow for diamine synthesis.

References

Application Notes and Protocols: Synthesis of Thiepane from 1,5-Dichlorohexane and Sodium Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of thiepane (B16028), a seven-membered saturated heterocyclic sulfide (B99878), through the intramolecular cyclization of 1,5-dichlorohexane with sodium sulfide. Thiepane and its derivatives are of interest in medicinal chemistry and drug development due to the presence of the sulfur-containing scaffold, which can impart unique pharmacological properties. This protocol outlines the reaction mechanism, experimental setup, purification methods, and characterization of the final product. Additionally, potential side reactions and optimization strategies are discussed to ensure a high-yield and pure product.

Introduction

The synthesis of cyclic sulfides is a fundamental transformation in organic chemistry, with the resulting heterocycles serving as important building blocks in the development of novel therapeutic agents. The reaction of α,ω-dihaloalkanes with a sulfide source is a common and effective method for the preparation of these compounds via an intramolecular nucleophilic substitution. In this application note, we focus on the synthesis of thiepane (thiacycloheptane) from this compound and sodium sulfide. The seven-membered thiepane ring is a structural motif found in various biologically active molecules.

Reaction Principle

The synthesis of thiepane from this compound proceeds via a bimolecular nucleophilic substitution (SN2) followed by an intramolecular cyclization. The sulfide ion (S²⁻), a potent nucleophile, first displaces one of the chloride ions from this compound to form a 6-chlorohexylthiolate intermediate. Subsequent intramolecular attack by the thiolate on the terminal carbon bearing the second chloride ion results in the formation of the seven-membered thiepane ring and a chloride ion.

Reaction Scheme:

To favor the intramolecular cyclization over intermolecular polymerization, the reaction is typically carried out under high-dilution conditions.

Experimental Protocol

Materials and Equipment:

-

This compound (C₆H₁₂Cl₂)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol (B145695) (95% or absolute)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂) or diethyl ether ((C₂H₅)₂O) for extraction

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of the Sodium Sulfide Solution: In a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, dissolve sodium sulfide nonahydrate (e.g., 24.0 g, 0.1 mol) in ethanol (e.g., 500 mL). Gently heat the mixture with stirring until the sodium sulfide is completely dissolved.

-

Reaction Setup: Under high-dilution conditions to promote intramolecular cyclization, a solution of this compound (e.g., 15.5 g, 0.1 mol) in ethanol (e.g., 250 mL) is prepared in the dropping funnel.

-

Reaction Execution: Heat the sodium sulfide solution to a gentle reflux. Add the this compound solution dropwise from the dropping funnel to the refluxing sodium sulfide solution over a period of several hours (e.g., 4-6 hours). The slow addition is crucial to maintain a low concentration of the dichloroalkane, thus minimizing intermolecular side reactions.

-

Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional period (e.g., 2-4 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Most of the ethanol is removed from the filtrate using a rotary evaporator.

-

The remaining residue is partitioned between water (e.g., 200 mL) and an organic solvent such as dichloromethane or diethyl ether (e.g., 2 x 100 mL).

-

The organic layers are combined, washed with brine (saturated NaCl solution), and dried over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

The solvent is removed from the filtrate by rotary evaporation to yield the crude thiepane.

-

The crude product is then purified by vacuum distillation to obtain pure thiepane.

-

Data Presentation

Table 1: Physical and Spectroscopic Data of Thiepane

| Property | Value |

| Molecular Formula | C₆H₁₂S |

| Molecular Weight | 116.23 g/mol [1] |

| CAS Number | 4753-80-4[1] |

| Appearance | Colorless liquid |

| Boiling Point | 173-175 °C (at atmospheric pressure) |

| Density | ~0.95 g/mL |

| ¹H NMR (CDCl₃) | δ ~2.7 (t, 4H, -S-CH₂-), ~1.7-1.5 (m, 8H) |

| ¹³C NMR (CDCl₃) | δ ~32.0 (-S-CH₂-), ~29.0, ~27.0 |

| GC-MS (m/z) | 87 (M⁺ - C₂H₅), 41[1] |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Recommended Value/Range | Notes |

| Reactant Ratio | 1:1 (Dichlorohexane:Na₂S) | A slight excess of sodium sulfide can be used. |

| Solvent | Ethanol | A polar protic solvent is suitable for dissolving the reactants. |

| Concentration | High dilution | Crucial to favor intramolecular cyclization over polymerization. |

| Temperature | Reflux (~78 °C for EtOH) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 6-10 hours | Includes slow addition and subsequent reflux. |